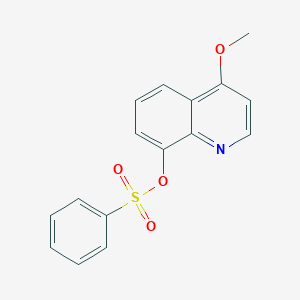

4-Methoxyquinolin-8-yl benzenesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO4S |

|---|---|

Molecular Weight |

315.3 g/mol |

IUPAC Name |

(4-methoxyquinolin-8-yl) benzenesulfonate |

InChI |

InChI=1S/C16H13NO4S/c1-20-14-10-11-17-16-13(14)8-5-9-15(16)21-22(18,19)12-6-3-2-4-7-12/h2-11H,1H3 |

InChI Key |

ZRQFBFRHUOEPAA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC=C(C2=NC=C1)OS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxyquinolin 8 Yl Benzenesulfonate and Analogues

Strategies for Quinoline (B57606) Core Construction and Functionalization

The synthesis of the substituted quinoline core is a foundational aspect of obtaining the target compound. This process involves both the initial formation of the heterocyclic ring system and the precise placement of functional groups.

Methods for Quinoline Ring Formation

The construction of the quinoline ring, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a subject of extensive research for over a century. iipseries.orgresearchgate.net A variety of classical named reactions provide access to the quinoline skeleton, each with its own scope and limitations depending on the desired substitution pattern. iipseries.orgthieme.com These methods typically involve the condensation and cyclization of anilines with carbonyl-containing compounds. researchgate.net

Key synthetic methods include:

Skraup Synthesis: This reaction produces quinoline by heating an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene. iipseries.orgresearchgate.net

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline (B41778) in the presence of a Lewis or Brønsted acid. researchgate.netmdpi.com

Combes Synthesis: This method yields 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-diketones with anilines. iipseries.org

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). iipseries.org

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a methylene (B1212753) group alpha to a carbonyl group. thieme.com

Gould-Jacobs Reaction: Particularly relevant for precursors to the target compound, this reaction involves treating an aniline with ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline-3-carboxylic acid. The carboxyl group can be removed in a later step. acs.org

Table 1: Overview of Classic Quinoline Synthesis Methods

| Synthesis Method | Key Reactants | Typical Product |

|---|---|---|

| Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines |

| Doebner-von Miller | Aromatic amine, α,β-unsaturated carbonyl compound, acid | Substituted quinolines |

| Combes Synthesis | Aromatic amine, β-diketone, acid | 2,4-Disubstituted quinolines |

| Conrad-Limpach | Aromatic amine, β-ketoester | 4-Hydroxyquinolines or 2-Hydroxyquinolines |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, compound with α-methylene carbonyl | Substituted quinolines |

| Gould-Jacobs | Aromatic amine, ethoxymethylenemalonic ester | 4-Hydroxyquinoline (B1666331) derivatives |

Regioselective Functionalization of the Quinoline Moiety

Achieving the specific 4-methoxy, 8-hydroxy substitution pattern on the quinoline core is critical. The regioselectivity of functionalization is often dictated by the choice of the initial quinoline synthesis method or through subsequent C-H activation/functionalization steps. nih.govmdpi.com

To synthesize the precursor for 4-methoxyquinolin-8-yl benzenesulfonate (B1194179), a 4-methoxy-8-hydroxyquinoline is required. A logical synthetic approach would begin with a pre-functionalized aniline. For instance, starting with 2-aminophenol (B121084) would position a hydroxyl group that will ultimately become the 8-hydroxy group of the quinoline ring.

A plausible route to a 4-hydroxy-8-hydroxyquinoline intermediate would involve reacting 2-aminophenol with a suitable three-carbon unit, such as diethyl malonate, under conditions that favor cyclization to form the 4-hydroxyquinoline structure. The Gould-Jacobs reaction, for example, is well-suited for producing 4-hydroxyquinolines. acs.org

Once the 4-hydroxy-8-hydroxyquinoline core is formed, the 4-hydroxy group can be selectively methylated to form a 4-methoxy group. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The greater acidity of the phenolic 8-hydroxyl group compared to the 4-hydroxyl group can sometimes complicate selectivity, requiring careful control of reaction conditions or the use of protecting groups. However, literature describes the preparation of various substituted 8-methoxyquinolines, indicating that such selective transformations are feasible. acs.org In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of quinolines, particularly for positions like C8. kaist.ac.krnih.gov

Synthesis of the Benzenesulfonate Ester Linkage

The formation of the sulfonate ester is the final key transformation to yield the target molecule. This involves creating a covalent bond between the 8-hydroxy group of the quinoline and the sulfur atom of a benzenesulfonyl group.

Esterification Approaches for Sulfonate Formation

Sulfonate esters are typically synthesized by reacting an alcohol or a phenol (B47542) with a sulfonyl chloride in the presence of a base. periodicchemistry.comyoutube.com This reaction is a well-established and efficient method for converting hydroxyl groups into excellent leaving groups, although in this context, the sulfonate itself is the desired final product. researchgate.netresearchgate.net

The general mechanism involves the nucleophilic attack of the hydroxyl oxygen atom of the 8-hydroxyquinoline (B1678124) precursor onto the electrophilic sulfur atom of benzenesulfonyl chloride. youtube.com This displaces the chloride ion and forms a protonated intermediate. A base, commonly a non-nucleophilic amine like pyridine or triethylamine, is used to neutralize the generated hydrochloric acid and deprotonate the intermediate to yield the final, neutral sulfonate ester. youtube.comyoutube.com The reaction is generally high-yielding and proceeds under mild conditions. researchgate.net

Table 2: Reagents for Sulfonate Ester Formation

| Role | Example Compound | Purpose |

|---|---|---|

| Hydroxyl Precursor | 4-Methoxy-8-hydroxyquinoline | Provides the oxygen atom for the ester linkage |

| Sulfonylating Agent | Benzenesulfonyl chloride | Provides the electrophilic benzenesulfonyl group |

| Base | Pyridine or Triethylamine | Neutralizes HCl by-product and facilitates the reaction |

| Solvent | Dichloromethane (B109758) or Chloroform | Provides an inert medium for the reaction |

An alternative modern approach involves the electro-oxidative sulfonylation of phenols with sodium arenesulfinates, which avoids the use of sulfonyl chlorides and external oxidants. acs.org

Precursor Design and Selection

The successful synthesis of 4-methoxyquinolin-8-yl benzenesulfonate hinges on the appropriate selection of its immediate precursors.

The Quinoline Precursor: The key quinoline precursor is 4-methoxy-8-hydroxyquinoline . This molecule must be synthesized with the methoxy (B1213986) and hydroxyl groups in the correct positions, as discussed in section 2.1.2. The 8-hydroxyl group provides the nucleophilic site for the subsequent esterification. nih.gov

The Sulfonyl Precursor: The standard and most common precursor for the benzenesulfonate portion is benzenesulfonyl chloride . It is a commercially available, reactive electrophile ideal for the sulfonylation of phenols. researchgate.net Its reactivity is such that it readily forms the desired ester linkage under standard basic conditions. researchgate.net Alternatively, arylboronic acids can be converted to arylsulfonyl chlorides via palladium-catalyzed chlorosulfonylation. nih.gov

Total Synthesis and Convergent Approaches for this compound

A total synthesis for this compound would not typically be found as a dedicated report, as it is an intermediate rather than a complex target molecule. However, a plausible and efficient convergent synthetic strategy can be designed based on the principles outlined above. A convergent approach, where the two main fragments of the molecule are prepared separately before being combined, is the most logical pathway.

Proposed Convergent Synthesis:

Step 1: Synthesis of 4-Methoxy-8-hydroxyquinoline.

React 2-aminophenol with diethyl malonate or ethoxymethylenemalonic ester in a Gould-Jacobs or similar reaction to form a 4,8-dihydroxyquinoline intermediate. acs.org

Selectively methylate the 4-hydroxyl group using a suitable methylating agent (e.g., dimethyl sulfate) and base to yield 4-methoxy-8-hydroxyquinoline. This step may require optimization to ensure regioselectivity.

Step 2: Synthesis of the Benzenesulfonate Ester.

Dissolve the 4-methoxy-8-hydroxyquinoline precursor in a suitable solvent like dichloromethane or pyridine.

Add benzenesulfonyl chloride to the solution, typically in the presence of a base like pyridine which can also serve as the solvent. researchgate.net

Allow the reaction to proceed, usually at room temperature, until the starting material is consumed.

The final product, this compound, can then be isolated and purified using standard techniques such as extraction and column chromatography. researchgate.net

This convergent strategy allows for the efficient and modular construction of the target compound from readily available or synthetically accessible precursors.

Catalytic Systems in Quinoline-Benzenesulfonate Synthesis

The formation of the pivotal O-S (ester) bond in quinoline-benzenesulfonates, as well as the construction and functionalization of the quinoline core, can be effectively facilitated by various catalytic systems. These catalysts play a crucial role in activating substrates and controlling reaction pathways, leading to the desired products under milder conditions and with greater precision than classical stoichiometric methods. The choice of catalyst is critical and depends on the specific bond being formed and the desired molecular architecture, including stereochemical outcomes.

Transition Metal-Catalyzed Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules. beilstein-journals.orgnih.govbeilstein-journals.org In the context of synthesizing quinoline-benzenesulfonates and their analogues, transition metals can catalyze several key transformations, including the formation of the C-O bond of the sulfonate ester and various C-C and C-N bond formations to assemble or modify the quinoline ring. acs.orgyoutube.com

Palladium and copper complexes are among the most versatile catalysts for these transformations. For instance, palladium-catalyzed cross-coupling reactions are widely used for forming C-N bonds to construct the quinoline heterocycle. acs.org While direct palladium-catalyzed O-sulfonylation of phenols is less common, the related C-O bond forming reactions are well-established. beilstein-journals.org

A significant advancement in the synthesis of sulfonate esters is the use of copper catalysis. A notable example is the copper(I)-catalyzed enantioselective S–O cross-coupling of prochiral diols with aryl sulfonyl chlorides. This method, while demonstrated for the desymmetrization of diols, establishes a precedent for the catalytic formation of the C-O-S linkage found in the target molecule. researchgate.net The reaction proceeds via a proposed single-electron reductive elimination pathway, providing access to chiral sulfonate esters, which are valuable building blocks. researchgate.net This catalytic approach offers a pathway to chiral analogues of this compound if a suitable prochiral quinoline diol precursor were used.

Another relevant copper-catalyzed reaction is the sulfonylation of arylboronic acids with sulfinate salts, which yields sulfones. acs.org Although this produces a C-S bond rather than a C-O-S bond, it highlights the utility of copper in activating sulfur-containing reagents for cross-coupling reactions.

The following table summarizes representative transition metal-catalyzed reactions relevant to the synthesis of quinoline sulfonate analogues.

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Features |

| Cu(I) / Chiral Ligand | Prochiral 1,3-Diol | Aryl Sulfonyl Chloride | Chiral Mono-sulfonate Ester | Enantioselective desymmetrization, formation of C-O-S bond. researchgate.net |

| Pd(OAc)₂ / Ligand | Aryl Halide | Amine | Arylamine | Formation of quinoline precursors via C-N coupling. acs.org |

| Cu₂O / Ligand | Aryl Halide | KOH | Phenol | C-O bond formation, relevant for precursor synthesis. beilstein-journals.org |

Organocatalysis in Stereoselective Synthesis

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. researchgate.net In the synthesis of chiral quinoline-benzenesulfonate analogues, organocatalysis offers elegant solutions for establishing stereocenters with high enantioselectivity. A primary strategy in this area is the catalytic desymmetrization of prochiral or meso compounds. beilstein-journals.org

The desymmetrization of meso-diols using chiral organocatalysts is a well-established method for obtaining enantiomerically enriched mono-functionalized products. organic-chemistry.orgnih.gov This approach is directly applicable to the synthesis of chiral quinoline-benzenesulfonates. For example, a prochiral diol-substituted quinoline could be selectively mono-sulfonylated using a chiral catalyst, thereby generating a stereocenter.

Various classes of organocatalysts have been successfully employed for such desymmetrizations. Chiral 4-pyrrolidinopyridine (B150190) (PPY) derivatives have been shown to effectively promote the asymmetric acylation of meso-diols, a reaction analogous to sulfonylation. beilstein-journals.org Similarly, chiral benzazaboroles have been developed as effective catalysts for the enantioselective sulfonylation of cis-1,2-diols. rsc.org These catalysts typically work by activating the diol and positioning it within a chiral environment, allowing a reagent to react with one of the two hydroxyl groups preferentially.

The development of axially chiral molecules is another area where organocatalysis has made significant contributions. rsc.orgresearchgate.netrsc.org The synthesis of atropisomeric sulfonamides has been achieved through organocatalytic N-alkylation, demonstrating that chirality can be established around a sulfonamide linkage. researchgate.net This concept could potentially be extended to the synthesis of atropisomeric quinoline-benzenesulfonates.

Below is a table of representative organocatalytic systems used for stereoselective functionalization relevant to the synthesis of chiral quinoline sulfonate analogues.

| Catalyst Type | Substrate | Reagent | Product Type | Key Features |

| C₂-Symmetric Chiral 4-Pyrrolidinopyridine | meso-Diol | Acylating Agent | Chiral Mono-ester | Asymmetric desymmetrization via acylation. beilstein-journals.org |

| Chiral Benzazaborole / NMI | cis-1,2-Diol | Sulfonylating Agent | Chiral Sulfonate Ester | Enantioselective sulfonylation of diols. rsc.org |

| Dinuclear Zinc Asymmetric Catalyst | meso-Diol | Acyl Transfer Agent | Chiral Mono-ester | Non-enzymatic desymmetrization of 1,3- and 1,4-diols. organic-chemistry.org |

| Chiral Hemiboronic Acid | 2-Aryl-1,3-propanediol | Benzylic Electrophile | Chiral Mono-ether | Enantioselective desymmetrization via O-alkylation. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of Quinoline Benzenesulfonate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR Spectral Analysis

For 4-Methoxyquinolin-8-yl benzenesulfonate (B1194179), ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons on the quinoline (B57606) and benzene (B151609) rings, as well as the methoxy (B1213986) group. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing nature of the sulfonate group and the electron-donating methoxy group. Coupling constants (J) between adjacent protons would help to establish the substitution patterns on both aromatic rings.

Similarly, ¹³C NMR spectroscopy would provide a peak for each unique carbon atom in the molecule. The chemical shifts of the carbons in the quinoline and benzenesulfonate moieties would be characteristic of their electronic environments.

Table 1: Predicted ¹H NMR Resonances for 4-Methoxyquinolin-8-yl benzenesulfonate (Illustrative)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Methoxy Protons | 3.9 - 4.1 | Singlet | N/A |

| Quinoline Protons | 7.0 - 8.5 | Doublet, Triplet, Multiplet | 7 - 9 |

| Benzenesulfonate Protons | 7.5 - 8.0 | Doublet, Triplet | 7 - 9 |

Note: This table is illustrative and not based on experimental data.

Table 2: Predicted ¹³C NMR Resonances for this compound (Illustrative)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Methoxy Carbon | 55 - 60 |

| Quinoline Carbons | 100 - 160 |

| Benzenesulfonate Carbons | 125 - 145 |

Note: This table is illustrative and not based on experimental data.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, multidimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of protons within the quinoline and benzenesulfonate ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing a clear link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is particularly crucial for identifying the connectivity between the quinoline and benzenesulfonate moieties through the ester linkage, as well as confirming the positions of substituents.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its molecular formula, C₁₆H₁₃NO₄S.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In an MS/MS experiment, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the 4-methoxyquinolin-8-oxide cation and the benzenesulfonate anion or related fragments.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound (Theoretical)

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 315 | [M]⁺ (Molecular Ion) |

| 175 | [C₁₀H₉NO₂]⁺ (4-methoxyquinolin-8-oxide fragment) |

| 141 | [C₆H₅SO₃]⁺ (Benzenesulfonyl cation) or [C₆H₅SO₂]⁺ (Benzenesulfonyl radical cation) |

Note: This table is theoretical and not based on experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. Specific functional groups have characteristic absorption or scattering frequencies.

For this compound, key vibrational bands would be expected for:

S=O stretching: Strong absorptions in the IR spectrum, typically in the regions of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric) for the sulfonate group.

C-O-S stretching: Characteristic vibrations for the ester linkage.

C=C and C=N stretching: Vibrations associated with the aromatic quinoline and benzene rings.

C-H stretching and bending: Modes for the aromatic and methoxy protons.

Table 4: Expected Characteristic Infrared Absorption Bands for this compound (Theoretical)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 |

| C=C and C=N Aromatic Ring Stretch | 1450 - 1600 |

| Asymmetric S=O Stretch | 1350 - 1400 |

| Symmetric S=O Stretch | 1150 - 1200 |

| C-O Stretch | 1000 - 1300 |

Note: This table is theoretical and not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For "this compound," the primary chromophore is the 4-methoxyquinoline (B1582177) ring system. The electronic spectrum of this moiety is expected to be dominated by π → π* transitions associated with the aromatic quinoline core. The methoxy group (-OCH₃), being an electron-donating group, can influence the position and intensity of these absorption bands through mesomeric effects, typically causing a bathochromic (red) shift compared to the parent quinoline molecule.

Table 1: Representative UV-Vis Absorption Data for a Methoxyquinoline Analogue

| Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Transition Type (Tentative Assignment) |

|---|---|---|

| ~225 | ~35,000 | π → π* |

| ~270 | ~4,000 | π → π* |

| ~315 | ~3,000 | π → π* |

| ~330 | ~2,500 | π → π* (n → π* overlap possible) |

Data is illustrative and based on published spectra for methoxyquinoline derivatives. nist.gov

The intense bands at shorter wavelengths are typically assigned to π → π* transitions involving the entire aromatic system. The lower intensity bands at longer wavelengths may also be π → π* transitions, or in some cases, could have contributions from n → π* transitions involving the non-bonding electrons on the nitrogen atom of the quinoline ring, although these are often obscured by the more intense π → π* bands.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and to assess the purity of a crystalline sample. carleton.edu The sample is ground into a fine powder, which results in a random orientation of the crystallites. When exposed to an X-ray beam, the sample produces a diffraction pattern characterized by a series of peaks at specific angles (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. carleton.eduyoutube.com

For "this compound," a PXRD analysis would be the first step in solid-state characterization to confirm that a crystalline material has been formed and to check for the presence of any impurities or different polymorphic forms. Each peak in the diffractogram corresponds to a specific set of lattice planes in the crystal, as described by Bragg's Law (nλ = 2d sinθ). carleton.edu The positions and relative intensities of the peaks can be compared to a reference pattern, if available, or used for indexing to determine the unit cell parameters.

To obtain a complete and unambiguous three-dimensional structure of "this compound," single-crystal X-ray diffraction is the gold standard. uni-bayreuth.de This technique requires a high-quality single crystal of the material. The crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam. The resulting diffraction pattern is a series of spots of varying intensity, which are collected by a detector.

The analysis of the positions and intensities of these spots allows for the determination of the unit cell dimensions, the space group (which describes the symmetry of the crystal), and the precise coordinates of every atom in the molecule. This information reveals crucial structural details, such as the conformation of the molecule, the planarity of the quinoline ring, the orientation of the benzenesulfonate group relative to the quinoline moiety, and any intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal packing. eurjchem.com

As a representative example, the crystallographic data for a similar compound, 5-nitroquinolin-8-yl-3-bromobenzoate, is presented below. eurjchem.comresearchgate.net This data illustrates the type of detailed structural information that can be obtained from a single-crystal XRD study.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Quinolinyl Ester Analogue

| Parameter | Value |

|---|---|

| Chemical Formula | C16H9BrN2O4 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.987(2) |

| b (Å) | 12.453(4) |

| c (Å) | 15.345(5) |

| α (°) | 90 |

| β (°) | 99.87(3) |

| γ (°) | 90 |

| Volume (Å3) | 1504.1(8) |

| Z (molecules/unit cell) | 4 |

Data from a published study on 5-nitroquinolin-8-yl-3-bromobenzoate. eurjchem.comresearchgate.net

This level of structural detail is invaluable for understanding the physicochemical properties of the compound and for establishing structure-property relationships.

Computational and Theoretical Studies on 4 Methoxyquinolin 8 Yl Benzenesulfonate

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 4-Methoxyquinolin-8-yl benzenesulfonate (B1194179), DFT calculations, particularly using functionals like B3LYP with a basis set such as 6-311G(d,p), are commonly employed to elucidate its fundamental electronic properties. tandfonline.comtandfonline.com

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For 4-Methoxyquinolin-8-yl benzenesulfonate, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible electronic energy. tandfonline.com Theoretical calculations for similar quinoline (B57606) derivatives have shown a good correlation between optimized geometric parameters and experimental data obtained from X-ray crystallography. nih.gov The optimization process for this molecule would likely reveal a non-planar structure, with a specific rotational orientation of the benzenesulfonate group relative to the quinoline ring system.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (B3LYP/6-311G(d,p)) |

|---|---|

| C-O (ester) bond length | ~1.4 Å |

| S-O (ester) bond length | ~1.6 Å |

| S=O bond length | ~1.45 Å |

| C-S bond length | ~1.8 Å |

Note: This data is illustrative and based on typical values for similar functional groups.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyquinoline ring, which is capable of donating electron density. Conversely, the LUMO is likely to be centered on the electron-withdrawing benzenesulfonate group and the quinoline ring system. nih.gov The methoxy (B1213986) group at the 4-position would increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

Note: These values are estimations based on DFT calculations of related quinoline and benzenesulfonate compounds. researchgate.netuobaghdad.edu.iq

DFT calculations are also a reliable method for predicting spectroscopic data, which can be compared with experimental results for structural validation. Theoretical calculations of vibrational frequencies (IR and Raman) are standard, although the calculated wavenumbers are often scaled to correct for anharmonicity and basis set deficiencies. nih.gov For this compound, characteristic vibrational modes for the C-O, S=O, and S-O stretching of the sulfonate ester group, as well as the aromatic C-H and C=C stretching of the quinoline and benzene (B151609) rings, can be predicted. researchgate.net

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing theoretical spectra that aid in the interpretation of experimental data. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), offering insights into the electronic transitions and chromophores within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational changes and interactions with their environment, such as a solvent. researchgate.net An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between all atoms over a series of small time steps.

These simulations can reveal the preferred conformations of the molecule in solution, the flexibility of the ester linkage, and the nature of the interactions between the solute and solvent molecules. For instance, MD simulations could show how water molecules arrange around the polar sulfonate group and the quinoline nitrogen, and how they interact with the hydrophobic aromatic rings. nih.gov Such simulations are crucial for understanding how the solvent environment influences the molecule's structure and, consequently, its reactivity. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the exploration of transition states and reaction intermediates that may be difficult or impossible to observe experimentally. For this compound, a key reaction of interest would be the cleavage of the ester bond.

Using DFT, potential reaction pathways, such as nucleophilic attack at the sulfur atom, can be modeled. By calculating the energies of reactants, transition states, and products, an energy profile for the reaction can be constructed. This profile provides the activation energy, which is critical for determining the reaction rate. Such studies can help to predict whether the reaction proceeds via an associative or dissociative mechanism and how substituents on the quinoline or benzene rings would affect the reaction rate. Computational studies on the hydrodenitrogenation of quinoline, for example, have successfully elucidated complex reaction pathways on catalyst surfaces. nih.gov

Structure-Property Relationship (SPR) Derivations from Computational Data

By systematically modifying the structure of this compound in silico and calculating various electronic and structural properties, it is possible to derive Structure-Property Relationships (SPRs). For example, one could computationally investigate a series of derivatives with different substituents on the benzene ring of the benzenesulfonate moiety or on the quinoline ring. acs.org

Reactivity and Mechanistic Pathways of 4 Methoxyquinolin 8 Yl Benzenesulfonate

Hydrolytic Stability and Degradation Pathways of the Sulfonate Ester

The stability of the sulfonate ester bond (S-O) in 4-methoxyquinolin-8-yl benzenesulfonate (B1194179) is a critical factor in its chemical profile. Generally, aryl sulfonate esters are susceptible to hydrolysis, particularly under alkaline conditions, to yield the corresponding phenol (B47542) (or in this case, 8-hydroxy-4-methoxyquinoline) and a benzenesulfonate salt.

The mechanism of this hydrolysis has been a subject of considerable study, with evidence pointing toward both concerted and stepwise pathways depending on the specific reactants and conditions. semanticscholar.orgacs.orgnih.gov

Concerted Pathway (SN2-like): In this pathway, the nucleophile (e.g., a hydroxide ion) attacks the sulfur atom, and the sulfur-oxygen bond to the quinoline (B57606) moiety cleaves simultaneously through a single transition state. semanticscholar.orgacs.org Computational studies often support a concerted mechanism that proceeds via an early transition state with minimal bond cleavage to the leaving group. semanticscholar.orgacs.org

Stepwise Pathway (Addition-Elimination): This mechanism involves the initial formation of a pentavalent sulfur intermediate (a sulfurane). acs.orgnih.gov This intermediate is typically short-lived and subsequently collapses, expelling the quinolinolate leaving group. Some experimental data, such as non-linear Brønsted plots for the hydrolysis of a series of aryl benzenesulfonates, have been interpreted as evidence for a change from a stepwise to a concerted mechanism as the leaving group's ability improves. nih.gov

The degradation of the quinoline core itself, particularly under biological or environmental conditions, often begins with hydroxylation. nih.govdntb.gov.uadtu.dk Studies on quinoline biodegradation show that microbial pathways frequently hydroxylate the pyridine (B92270) ring, typically at the 2-position, to form a 2-quinolinone derivative. dntb.gov.uafao.org This is then often followed by hydrogenation and further ring cleavage. dntb.gov.uaresearchgate.net While these pathways apply to the parent quinoline structure, the presence of the methoxy (B1213986) and benzenesulfonate groups would influence the specific metabolites formed.

| Factor | Effect on Hydrolytic Stability | Rationale |

| pH | Decreased stability in alkaline conditions. | The hydroxide ion is a potent nucleophile that readily attacks the electrophilic sulfur atom of the sulfonate ester. |

| Temperature | Decreased stability at higher temperatures. | Increased thermal energy accelerates the rate of the hydrolysis reaction, regardless of the precise mechanism. |

| Leaving Group | The 8-oxyquinoline anion is a relatively stable leaving group. | The stability of the leaving group (pKa of the conjugate acid, 8-hydroxyquinoline) influences the reaction rate. More stable leaving groups facilitate faster cleavage. |

Nucleophilic Reactivity of the Quinoline Nitrogen and Oxygen Substituent

The structure of 4-methoxyquinolin-8-yl benzenesulfonate contains several atoms with lone pairs of electrons, primarily the quinoline nitrogen and the oxygen atoms of the methoxy and sulfonate groups, which can exhibit nucleophilic character.

Oxygen Substituents:

Methoxy Oxygen: The oxygen atom of the 4-methoxy group is generally a poor nucleophile. While it possesses lone pairs, its primary electronic influence on the quinoline ring is through resonance, where it donates electron density to the ring system. This donation activates the ring toward electrophilic attack, but the oxygen atom itself is not a primary site for nucleophilic reactions.

Sulfonate Oxygens: The oxygen atoms within the benzenesulfonate group (-OSO2Ph) are also weak nucleophiles. They are part of a highly stabilized sulfonyl group where the negative charge is delocalized across the two S=O bonds. Their primary role is to contribute to the stability of the benzenesulfonate anion once it functions as a leaving group.

Electrophilic Aromatic Substitution Patterns on the Benzenesulfonate Ring

Electrophilic aromatic substitution (EAS) on the benzenesulfonate ring of the molecule is governed by the directing effect of the quinolin-8-yloxy-sulfonyl group (-SO2O-Quin). This substituent is strongly electron-withdrawing due to the highly electronegative oxygen atoms and the sulfur atom in a high oxidation state.

Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta positions. leah4sci.com This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta positions the least deactivated and therefore the most favorable sites for reaction. chemistrysteps.com

The table below summarizes the directing effects for a theoretical electrophilic substitution reaction, such as nitration or halogenation, on the benzenesulfonate portion of the molecule.

| Position | Relative Reactivity | Reason |

| Ortho (C2', C6') | Highly Deactivated | The positive charge in the sigma complex intermediate is destabilized by the adjacent, strongly electron-withdrawing sulfonyl group. |

| Para (C4') | Highly Deactivated | The positive charge in the sigma complex intermediate can be placed directly on the carbon bearing the electron-withdrawing sulfonyl group, leading to significant destabilization. |

| Meta (C3', C5') | Deactivated (Favored) | The positive charge in the sigma complex intermediate is never located on the carbon directly attached to the sulfonyl group, making this the least unstable (most favored) pathway. masterorganicchemistry.com |

Metal-Mediated Transformations and Coordination Chemistry

Aryl sulfonates, including benzenesulfonates, are valuable substrates in metal-catalyzed cross-coupling reactions, serving as effective alternatives to aryl halides. researchgate.net The benzenesulfonate group on the 4-methoxyquinoline (B1582177) core can act as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C8 position.

Metal-Mediated Transformations: Palladium and nickel catalysts are commonly employed for these transformations. thieme-connect.comrsc.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the catalyst (e.g., Pd(0) or Ni(0)) into the C(aryl)-O bond of the sulfonate, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product.

Common cross-coupling reactions applicable to aryl sulfonates include:

Suzuki Coupling: Reaction with organoboron reagents (e.g., arylboronic acids). thieme-connect.com

Hiyama Coupling: Reaction with organosilanes. acs.org

Sonogashira Coupling: Reaction with terminal alkynes. rsc.org

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. rsc.org

Kumada Coupling: Reaction with Grignard reagents, often catalyzed by iron or nickel. nih.govsgitolab.com

The reactivity of aryl sulfonates in these reactions can be influenced by the specific sulfonate group; for instance, triflates are generally more reactive than tosylates or benzenesulfonates. thieme-connect.comorganic-chemistry.org

| Catalyst System | Coupling Partner | Reaction Type | Reference |

| Palladium (e.g., Pd(OAc)2/Phosphine Ligand) | Arylboronic Acid | Suzuki Coupling | thieme-connect.comrsc.org |

| Palladium (e.g., Pd(OAc)2/Xphos) | Arylsilane | Hiyama Coupling | acs.org |

| Nickel (e.g., Ni(COD)2/BINAP) | Amine/Sulfoximine | Buchwald-Hartwig Amination | thieme-connect.com |

| Iron (e.g., Fe(acac)3) | Grignard Reagent | Kumada Coupling | nih.gov |

| Palladium (e.g., Pd(OAc)2/NMe2-CM-Phos) | Aryl Titanium Reagent | Titanocene Coupling | rsc.orgrsc.org |

Coordination Chemistry: The quinoline moiety, particularly with an oxygen-containing substituent at the 8-position, is a classic chelating ligand. The nitrogen atom at position 1 and the ether/ester oxygen at position 8 can form a stable five-membered ring with a metal ion. This bidentate N,O-chelation is a well-known feature of 8-hydroxyquinoline (B1678124) and its derivatives. Although the oxygen in this compound is part of a sulfonate ester rather than a hydroxyl group, the potential for chelation remains, which could influence its reactivity in metal-mediated processes or its biological activity.

Radical Reactions and Oxidative Processes

The quinoline ring system can participate in radical reactions, most notably through Minisci-type reactions. nih.govnih.gov In these processes, an electron-deficient heteroaromatic ring (like protonated quinoline) is attacked by a nucleophilic carbon-centered radical. This typically occurs at the C2 or C4 positions of the quinoline ring. The presence of the electron-donating 4-methoxy group would further activate the ring toward this type of attack, while the bulky benzenesulfonate at C8 might sterically hinder attack at adjacent positions.

Recent advances have utilized photochemical methods to generate radicals under mild conditions for the functionalization of quinolines. nih.govresearchgate.netacs.org These reactions can proceed via visible-light-mediated pathways, sometimes involving the quinoline itself as a photoactive component. nih.govacs.org For example, photochemical C-H hydroxyalkylation of quinolines has been achieved using acyl radicals generated from 4-acyl-1,4-dihydropyridines, proceeding under non-oxidative conditions. nih.govresearchgate.net

Oxidative processes can lead to the degradation of the molecule. While the quinoline ring is relatively resistant to oxidation, strong oxidizing agents can cleave the benzene (B151609) portion to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). tutorsglobe.com The methoxy group is also susceptible to oxidative cleavage. Furthermore, radical-promoted cyclization and oxidation are established methods for synthesizing quinoline derivatives, indicating the ring's ability to participate in oxidative pathways. mdpi.com

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states involved in the reactions of this compound is key to predicting its behavior. The most studied reaction in this context is the hydrolysis of the sulfonate ester.

As discussed in Section 5.1, the alkaline hydrolysis of aryl benzenesulfonates can proceed through two primary mechanistic pathways, each with distinct intermediates and transition states. acs.orgnih.gov

Concerted Mechanism: This pathway involves a single transition state where the incoming nucleophile (e.g., OH⁻) is forming a bond to the sulfur atom while the S-OAr bond is simultaneously breaking. Computational studies suggest this transition state is "early," with little bond cleavage to the leaving group having occurred. semanticscholar.orgacs.org There is no stable intermediate in this process.

Stepwise Mechanism: This pathway involves the formation of a discrete, pentacoordinate sulfurane intermediate. This intermediate lies in a shallow energy well between two transition states:

TS1 (Formation): The transition state leading from the reactants to the pentavalent intermediate.

TS2 (Collapse): The transition state leading from the intermediate to the products.

The debate over which pathway is operative highlights the complexity of sulfuryl transfer reactions. semanticscholar.orgnih.gov For many aryl sulfonates, computational evidence favors a concerted pathway, finding no thermodynamically stable intermediate. semanticscholar.orgacs.org However, experimental observations of breaks in linear free-energy relationships (Brønsted plots) have been used to argue for a change in the rate-determining step within a stepwise mechanism. nih.gov The specific electronic properties of the 4-methoxyquinolin-8-yl leaving group would determine the precise energy landscape for its hydrolysis.

Synthetic Exploration of 4 Methoxyquinolin 8 Yl Benzenesulfonate Derivatives and Analogues

Structural Modifications of the Quinoline (B57606) Core

The quinoline ring system is a privileged scaffold in medicinal chemistry, and its substitution pattern significantly influences biological activity. Modifications to the 4-methoxyquinolin-8-yl core can be systematically explored to probe structure-activity relationships.

Substituents: The introduction of various substituents at different positions of the quinoline ring can be achieved through a range of synthetic methods. For instance, electrophilic aromatic substitution reactions can introduce nitro, halogen, or acyl groups. Subsequent functional group interconversions can then expand the diversity of analogues. For example, reduction of a nitro group to an amine allows for the introduction of a wide array of substituents via amide bond formation or reductive amination.

Modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds at specific positions, provided a suitable handle like a halogen atom is present on the quinoline core. Recent advancements in C-H bond activation and functionalization also offer direct routes to modify the quinoline scaffold without the need for pre-functionalization. mdpi.com

Ring Fusions: The fusion of additional rings to the quinoline core can significantly alter the molecule's shape, rigidity, and electronic properties. This can be accomplished through various annulation strategies. For instance, a Friedländer annulation or a Gould-Jacobs reaction could be adapted to build a new ring onto the existing quinoline framework. nih.gov These methods typically involve the condensation of a suitably functionalized quinoline derivative with a carbonyl compound or a derivative thereof, followed by cyclization.

The table below summarizes some potential structural modifications of the quinoline core and the synthetic methods that could be employed.

| Modification Type | Position on Quinoline Ring | Example Substituent/Fused Ring | Potential Synthetic Method |

| Substitution | C-2, C-3, C-5, C-6, C-7 | -Cl, -Br, -NO2, -NH2, -Alkyl, -Aryl | Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution, Cross-Coupling Reactions, C-H Activation |

| Ring Fusion | [a,b], [b,c], [g,h] sides | Fused furan, pyran, or pyridine (B92270) ring | Friedländer Annulation, Gould-Jacobs Reaction, Intramolecular Cyclization |

Derivatization at the Benzenesulfonate (B1194179) Moiety

The benzenesulfonate portion of the molecule offers another key site for modification, allowing for the exploration of interactions with biological targets.

Varied Aryl Groups: The phenyl group of the benzenesulfonate can be replaced with other aryl or heteroaryl systems. This is typically achieved by using different arylsulfonyl chlorides in the initial synthesis of the benzenesulfonate ester from 8-hydroxy-4-methoxyquinoline. A wide variety of substituted benzenesulfonyl chlorides, as well as naphthalenesulfonyl chlorides and pyridinesulfonyl chlorides, are commercially available or can be readily synthesized.

The following table provides examples of derivatization at the benzenesulfonate moiety.

| Modification Type | Example Aryl Group | Example Sulfonyl Substituent | Synthetic Approach |

| Varied Aryl Groups | Naphthyl, Pyridyl, Thienyl | - | Reaction of 8-hydroxy-4-methoxyquinoline with the corresponding arylsulfonyl chloride. |

| Sulfonyl Substituents | Phenyl | 4-Nitro, 4-Chloro, 4-Methyl, 4-Methoxy | Reaction of 8-hydroxy-4-methoxyquinoline with the corresponding substituted benzenesulfonyl chloride. nih.gov |

Synthesis of Hybrid Molecules with Complementary Scaffolds

Hybrid molecules, which combine two or more pharmacophoric units into a single entity, represent a promising strategy for developing multi-target agents or improving the pharmacological profile of a compound. The 4-methoxyquinolin-8-yl benzenesulfonate scaffold can be linked to other biologically active moieties.

The design of such hybrids involves identifying a suitable linker to connect the quinoline-benzenesulfonate core to another scaffold. The linker can be a simple alkyl chain, an ether, an amide, or a more complex functional group. The point of attachment on the quinoline-benzenesulfonate core could be at a pre-existing functional group or at a position functionalized for this purpose. For instance, a substituent on the quinoline ring or the benzenesulfonate ring could be modified to incorporate a reactive handle for coupling with another molecule.

An example of a synthetic strategy could involve introducing a carboxylic acid or an amino group on the quinoline core, which can then be used to form an amide or ester linkage with a complementary bioactive molecule. Several studies have reported the synthesis of hybrid compounds incorporating a quinoline scaffold with other heterocyclic systems. nih.govmdpi.commdpi.com

| Complementary Scaffold | Linker Type | Attachment Point on Quinoline Core | Potential Biological Target |

| 1,4-Naphthoquinone | Ether | C-5 or C-6 | Anticancer |

| p-Tolylsulfonamide | Alkylene | C-4 (via amino group) | Cholinesterase Inhibition |

| 5,8-Quinolinedione | Ether | C-2 or C-6 | NQO1 Enzyme |

Development of Stereoselective Syntheses for Chiral Analogues

The introduction of chirality into a molecule can have a profound impact on its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. The development of stereoselective syntheses for chiral analogues of this compound can be approached in several ways.

If a chiral center is to be introduced on a substituent of the quinoline core or the benzenesulfonate moiety, asymmetric synthesis methodologies can be employed. For example, a chiral auxiliary can be used to direct the stereochemical outcome of a reaction, or a chiral catalyst can be used to promote the formation of one enantiomer over the other. Recent advancements in photoenzymatic catalysis have shown promise for the stereoselective synthesis of chiral sulfones. nih.gov

Another approach involves the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. If bulky substituents are introduced at appropriate positions on the quinoline and/or benzenesulfonate rings, rotation around the ester linkage could be hindered, leading to the existence of stable, separable atropisomers. The stereoselective synthesis of such axially chiral compounds is a challenging but important area of research. researchgate.net

The table below outlines potential strategies for introducing chirality.

| Type of Chirality | Location of Chiral Element | Synthetic Strategy |

| Point Chirality | Substituent on Quinoline Core | Asymmetric synthesis using chiral auxiliaries or catalysts. |

| Point Chirality | Substituent on Benzenesulfonate Moiety | Enantioselective reduction of a ketone or other prochiral group. |

| Axial Chirality | C(quinoline)-O-S(benzenesulfonate) axis | Introduction of bulky ortho-substituents to restrict bond rotation. |

Future Research Directions and Perspectives for 4 Methoxyquinolin 8 Yl Benzenesulfonate

The exploration of 4-Methoxyquinolin-8-yl benzenesulfonate (B1194179) and its derivatives is poised for significant advancement through the adoption of modern chemical technologies and methodologies. Future research will likely focus on enhancing the efficiency, sustainability, and rational design of synthetic processes, leading to novel applications and a deeper understanding of this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.